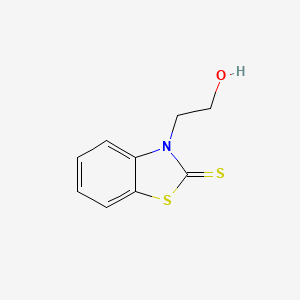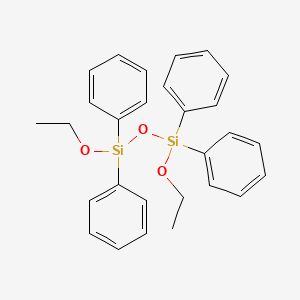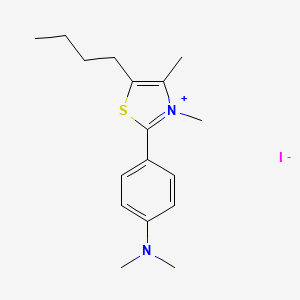
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide is a synthetic organic compound that belongs to the class of thiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide typically involves the following steps:
Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation: The resulting thiazole intermediate is then alkylated with butyl and dimethyl groups.
Quaternization: The final step involves the quaternization of the thiazole nitrogen with N,N-dimethylaniline in the presence of an iodide source.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.
Reduction: Reduction reactions may target the thiazolium ring or the aromatic system.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazolium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and interactions.
Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aromatic system can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(3,4-dimethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-3,4-dimethyl-1,3-thiazol-2-yl)-N,N-diethylamine;iodide
Uniqueness
The unique combination of the butyl, dimethyl, and thiazolium groups in 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
属性
CAS 编号 |
17790-35-1 |
|---|---|
分子式 |
C17H25IN2S |
分子量 |
416.4 g/mol |
IUPAC 名称 |
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-7-8-16-13(2)19(5)17(20-16)14-9-11-15(12-10-14)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KLOMPMINAOBYFG-UHFFFAOYSA-M |
规范 SMILES |
CCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


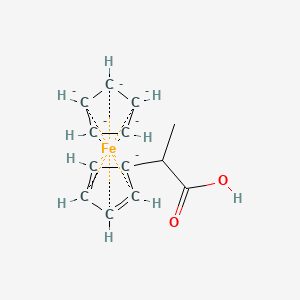




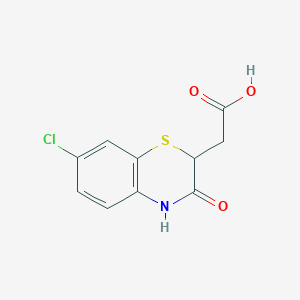


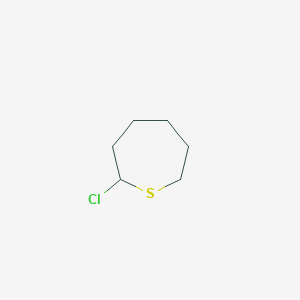
![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)


